H-D-Dab(Boc)-Ome HCl
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Overview
Description
H-D-Dab(Boc)-Ome HCl is a derivative of amino acids, specifically designed for use in peptide synthesis. It is a hydrochloride salt of a protected amino acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is methylated to form a methyl ester (Ome). This compound is commonly used in the field of organic chemistry and biochemistry for the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Dab(Boc)-Ome HCl typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification of the Carboxyl Group: The carboxyl group is then esterified to form a methyl ester. This can be done by reacting the protected amino acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the purity and structure of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group if the Boc protecting group is removed.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc protecting group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to form the free carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA), and the methyl ester can be hydrolyzed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the free amino acid after deprotection and hydrolysis.
Scientific Research Applications
H-D-Dab(Boc)-Ome HCl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of peptide-based therapeutics and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Dab(Boc)-Ome HCl involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, while the methyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in peptide synthesis, including enzymes and other catalytic agents.
Comparison with Similar Compounds
H-D-Dab(Boc)-OH: This compound is similar but lacks the methyl ester group.
H-D-Dab(N3).HCl: This compound has an azide group instead of the Boc group.
H-Daba(Boc)-OH: This compound is similar but has a different amino acid backbone.
Uniqueness: H-D-Dab(Boc)-Ome HCl is unique due to its specific combination of protecting groups, which makes it particularly useful in peptide synthesis. The presence of both the Boc protecting group and the methyl ester allows for selective deprotection and efficient peptide bond formation.
Properties
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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